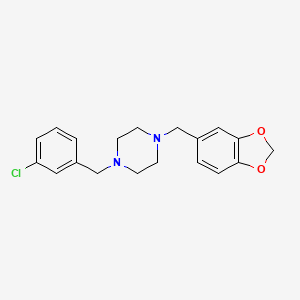

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-chlorobenzyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of piperazine derivatives, including those closely related to 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-chlorobenzyl)piperazine, involves multi-step chemical processes. For example, compounds derived from piperazine have been synthesized through sequences that may involve condensation, oxidation, reductive amination, chlorination, and cyclization (Teng Da-wei, 2013).

Molecular Structure Analysis

Research on closely related piperazine derivatives shows that they adopt very similar molecular conformations. However, differences in intermolecular interactions, such as the presence or absence of hydrogen bonds, can significantly affect their molecular structure and, subsequently, their chemical properties and reactivity (Ninganayaka Mahesha et al., 2019).

Chemical Reactions and Properties

1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-chlorobenzyl)piperazine and its analogs demonstrate a range of chemical reactions and properties, influenced by their molecular structure. For instance, organotin(IV) derivatives of closely related compounds have shown significant antibacterial and antifungal activity, highlighting the potential for diverse chemical reactivity and applications in biological contexts (F. Shaheen et al., 2018).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility and crystal structure, can be closely examined through X-ray crystallography and other analytical techniques. These studies help in understanding the compound's stability, crystalline forms, and potential for formulation (S. Naveen et al., 2009).

Chemical Properties Analysis

The chemical properties of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-chlorobenzyl)piperazine, including its reactivity with different chemical groups, its potential as a ligand in complex formations, and its role in various chemical reactions, are critical for its application in synthesizing new compounds with desired biological activities. Studies have revealed that modifications to the piperazine moiety can significantly impact the compound's chemical properties and biological activities (K. Shibuya et al., 2018).

科学的研究の応用

Metabolic Pathways in Drug Development

The compound 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-chlorobenzyl)piperazine is closely related to Lu AA21004, a novel antidepressant. A study investigated its metabolic pathways, revealing its oxidation to various metabolites. The metabolism of Lu AA21004 to the benzylic alcohol and its subsequent oxidation to benzoic acid involves multiple enzymes, including CYP2D6 and CYP2C9, highlighting the compound's role in drug metabolism research (Hvenegaard et al., 2012).

Structural Analysis for Drug Design

A study on 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, including the subject compound, showed that despite similar molecular structures, these compounds exhibit different intermolecular interactions. This research is crucial for understanding the structural basis for drug design and development (Mahesha et al., 2019).

Antimicrobial Applications

Research has been conducted on derivatives of 1,2,4-Triazole, including those related to 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-chlorobenzyl)piperazine, demonstrating significant antimicrobial activities. This indicates potential applications in developing new antimicrobial agents (Bektaş et al., 2010).

Pharmacological Research

Various piperazine derivatives, including those similar to the subject compound, have been studied for their central pharmacological activities. These compounds are researched for their potential in treating psychological disorders due to their interaction with the monoamine pathway, highlighting the compound's relevance in neuroscience and pharmacology (Brito et al., 2018).

特性

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-chlorophenyl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O2/c20-17-3-1-2-15(10-17)12-21-6-8-22(9-7-21)13-16-4-5-18-19(11-16)24-14-23-18/h1-5,10-11H,6-9,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUBCLMLGOVQQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-chlorobenzyl)piperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5545995.png)

![1-(2-chlorophenyl)-4-[(tetrahydro-2-furanylmethoxy)acetyl]-2-piperazinone](/img/structure/B5546019.png)

![1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5546027.png)

![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546035.png)

![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-[(1-ethyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5546041.png)

![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5546061.png)

![5-ethyl-4-{3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-methylpyrimidine](/img/structure/B5546065.png)

![ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitro-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5546080.png)

![10,11-dimethyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5546082.png)

![3-{[3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl]carbonyl}pyridine](/img/structure/B5546085.png)

![4-{[2-(benzyloxy)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546093.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylbenzamide](/img/structure/B5546096.png)